molecular formula C9H9FO2S B6237636 2,3-dihydro-1H-indene-2-sulfonyl fluoride CAS No. 2137796-75-7

2,3-dihydro-1H-indene-2-sulfonyl fluoride

Cat. No.: B6237636
CAS No.: 2137796-75-7
M. Wt: 200.23 g/mol
InChI Key: AZYRZAFMGRKVHY-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-2-sulfonyl fluoride is an organic compound with the molecular formula C9H9FO2S It is a bicyclic compound that contains both an indene and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-2-sulfonyl fluoride typically involves the reaction of indene with sulfonyl fluoride under specific conditions. One common method involves the use of a sulfonyl chloride precursor, which reacts with indene in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields the desired sulfonyl fluoride compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indene-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfonamides or thiols.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

2,3-dihydro-1H-indene-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Indene: A related compound that lacks the sulfonyl fluoride group.

    2,3-dihydro-1H-indene-1-sulfonyl fluoride: A structural isomer with the sulfonyl fluoride group at a different position.

    Sulfonyl fluorides: A broader class of compounds with similar reactivity.

Uniqueness

2,3-dihydro-1H-indene-2-sulfonyl fluoride is unique due to its specific combination of an indene ring and a sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2137796-75-7

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

2,3-dihydro-1H-indene-2-sulfonyl fluoride

InChI

InChI=1S/C9H9FO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2

InChI Key

AZYRZAFMGRKVHY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)S(=O)(=O)F

Purity

95

Origin of Product

United States

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